N-[6-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
The exact mass of the compound this compound is 362.12127520 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[6-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-10(2)17(24)20-14-6-7-16(22-21-14)25-9-15(23)19-12-5-4-11(3)13(18)8-12/h4-8,10H,9H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICQPVKWGAVBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.4 g/mol. The compound features a pyridazine ring, a carbamoyl group, and a sulfanyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN4O2S |
| Molecular Weight | 362.4 g/mol |
| Structure | Pyridazine derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : This is achieved through condensation reactions.
- Introduction of the Carbamoyl Group : The carbamoyl moiety is introduced via acylation reactions.
- Sulfanylation : The sulfanyl group is incorporated using thiol-based reactions.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
The biological activity of this compound is believed to involve interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that the compound may modulate enzyme activity, potentially influencing metabolic processes or signaling pathways .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
Pyridazine derivatives, including this compound, have shown promise as antimicrobial agents. In vitro studies indicate effectiveness against various bacterial strains, suggesting potential for development into therapeutic agents for infectious diseases .
Case Studies
- In Vitro Studies : In one study, this compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity.
- Animal Models : Animal studies have demonstrated the compound's ability to reduce tumor size in xenograft models, supporting its potential as a therapeutic agent in oncology.
Scientific Research Applications
Structural Features
The compound's structure allows for diverse biological interactions, making it a candidate for drug development. The presence of functional groups such as the carbamoyl and sulfanyl enhances its reactivity and potential biological activity.
Pharmaceutical Development
N-[6-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is being investigated for its therapeutic potential. The compound's ability to interact with biological targets such as enzymes and receptors positions it as a candidate for developing new medications, particularly in oncology and neurology.
Research indicates that pyridazine derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific interactions of this compound with cellular pathways are under investigation to elucidate its mechanism of action.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.
Drug Discovery Screening
The compound has been included in screening libraries for drug discovery, allowing researchers to evaluate its efficacy against various biological targets. Its inclusion in high-throughput screening assays facilitates the identification of promising candidates for further development.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of pyridazine derivatives highlighted the potential of this compound in inhibiting tumor growth in vitro. The results demonstrated significant cytotoxic effects on cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Enzyme Inhibition
Another research project investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. Preliminary data indicated that this compound effectively reduced enzyme activity, supporting its role as a potential therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
